(4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime

Medicinal Chemistry Enzyme Inhibition Hydrogen Bonding

(4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime (CAS 477848-44-5), synonymously N-[(4-bromophenyl)-(7-methoxy-1-benzofuran-2-yl)methylidene]hydroxylamine, is a synthetic benzofuran-derived oxime with molecular formula C16H12BrNO3 and molecular weight 346.17 g/mol. The compound integrates three distinct pharmacophoric elements: a 4-bromophenyl ring, a 7-methoxy-substituted benzofuran core, and an oxime functional group (C=N-OH) at the methanone bridge.

Molecular Formula C16H12BrNO3
Molecular Weight 346.18
CAS No. 477848-44-5
Cat. No. B2527280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime
CAS477848-44-5
Molecular FormulaC16H12BrNO3
Molecular Weight346.18
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=NO)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H12BrNO3/c1-20-13-4-2-3-11-9-14(21-16(11)13)15(18-19)10-5-7-12(17)8-6-10/h2-9,19H,1H3/b18-15+
InChIKeyNVJQJRGPUWCRPP-OBGWFSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime (CAS 477848-44-5): Structural Identity and Physicochemical Baseline for Procurement Verification


(4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime (CAS 477848-44-5), synonymously N-[(4-bromophenyl)-(7-methoxy-1-benzofuran-2-yl)methylidene]hydroxylamine, is a synthetic benzofuran-derived oxime with molecular formula C16H12BrNO3 and molecular weight 346.17 g/mol [1]. The compound integrates three distinct pharmacophoric elements: a 4-bromophenyl ring, a 7-methoxy-substituted benzofuran core, and an oxime functional group (C=N-OH) at the methanone bridge . Computed physicochemical properties include a predicted XLogP3 of 4.9, a topological polar surface area (TPSA) of 55 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, which collectively inform its drug-likeness profile and differentiate it from non-oxime benzofuran analogs [1]. The compound is commercially available at research-grade purity (≥95%) for laboratory use .

Why (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime Cannot Be Replaced by Generic Benzofuran or Oxime Analogs


Generic substitution among benzofuran-derived oximes is structurally deceptive: minor modifications to the substituent pattern can radically alter hydrogen-bonding capacity, lipophilicity, and target engagement. The oxime group (–C=N–OH) in this compound provides a hydrogen bond donor (HBD count = 1) absent in the parent ketone, (4-bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone (CAS 477848-09-2), fundamentally changing its interaction potential with enzyme active sites [1]. Conversely, the 4-bromophenyl substituent contributes substantial hydrophobicity (XLogP3 = 4.9) and a heavy atom (Br) for potential halogen bonding, distinguishing it from the non-brominated (7-methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime (CAS 478248-84-9) which lacks these features [2]. Furthermore, the 7-methoxy orientation on the benzofuran ring influences both electronic distribution and steric accessibility relative to alternative methoxy substitution patterns. Substituted benzofuran oximes as a class have been patented for PAI-1 inhibitory activity, wherein specific substitution dictates potency and selectivity [3]. These cumulative structural differences mean that procurement of the exact CAS registry number is essential for experimental reproducibility.

Product-Specific Quantitative Evidence Guide: (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime vs. Closest Analogs


Hydrogen Bond Donor Capacity: Oxime vs. Ketone Differentiates Target Engagement Potential

The oxime functional group in (4-bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime introduces a hydrogen bond donor (HBD count = 1) that is completely absent in the parent ketone, (4-bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone (CAS 477848-09-2), which has an HBD count of 0 [1]. This single hydrogen bond donor enables the oxime to act simultaneously as a donor and acceptor in intermolecular interactions with biological targets, whereas the ketone can only function as an acceptor. Substituted benzofuran oximes have been shown in patent literature to inhibit PAI-1 through specific binding interactions facilitated by the oxime moiety [2].

Medicinal Chemistry Enzyme Inhibition Hydrogen Bonding

Lipophilicity Differentiation: Bromophenyl Substitution Increases LogP by ~1.5 Units vs. Non-Halogenated Analog

The 4-bromophenyl substituent in the target compound confers a computed XLogP3 of 4.9, substantially higher than the non-brominated analog (7-methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime (CAS 478248-84-9; molecular formula C16H13NO3, MW 267.28), which has a lower predicted logP consistent with its reduced halogen content [1]. The bromine atom (atomic weight 79.9) also contributes a heavy atom count of 21 vs. 20 for the non-brominated comparator, enabling potential halogen bonding interactions that the phenyl analog cannot provide [2]. Class-level evidence from benzofuran SAR studies indicates that halogen substitution on the phenyl ring significantly modulates both potency and selectivity profiles [3].

Drug Design Lipophilicity Permeability

Topological Polar Surface Area (TPSA) as a Blood-Brain Barrier Permeability Indicator for CNS Drug Discovery Prioritization

The target compound has a computed TPSA of 55 Ų, which falls well below the commonly cited threshold of 90 Ų for favorable CNS penetration and below 140 Ų for good oral absorption [1]. This is comparable to the TPSA of known CNS-active benzofuran oximes described in the anticholinesterase literature, where several novel oxime-benzofuran hybrids demonstrated potent AChE and BChE inhibition superior to galantamine, with brain-barrier penetrating capacity attributed in part to their favorable TPSA values [2]. The 7-methoxy substitution on the benzofuran core contributes to this moderate polarity profile, distinguishing it from more polar benzofuran derivatives with additional hydroxyl or carboxyl substituents that have higher TPSA values and consequently reduced BBB penetration potential.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Profiling

Structural Confirmation and Purity Specification Enabling Reproducible Biological Screening

Commercially, (4-bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime is supplied at a minimum purity specification of 95% as determined by the vendor's quality assurance protocols, with Certificates of Analysis (COA) and Safety Data Sheets (SDS) available upon request . The compound is characterized by a defined (E)-stereochemistry at the oxime double bond (InChI Key: NVJQJRGPUWCRPP-OBGWFSINSA-N), which is critical for biological activity as the (E) and (Z) oxime isomers can display divergent binding affinities [1]. The presence of a single undefined bond stereocenter (Undefined Bond Stereocenter Count = 1) indicates that stereochemical identity must be verified for each batch in chiral-sensitive applications [1]. Long-term storage recommendations specify cool, dry conditions to maintain stability .

Quality Control Reproducibility Procurement

Best Research and Industrial Application Scenarios for (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime


CNS Drug Discovery: Cholinesterase Inhibition and Alzheimer's Disease Lead Optimization

Based on the compound's favorable CNS drug-likeness profile (TPSA = 55 Ų, XLogP3 = 4.9) [1] and class-level evidence that benzofuran-oxime hybrids demonstrate potent anticholinesterase activity exceeding that of the clinical reference galantamine [2], this compound is a rational candidate for inclusion in acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition screening cascades. The bromophenyl substituent provides a synthetic handle for further derivatization via cross-coupling reactions, while the oxime group offers hydrogen bond donor capacity critical for active-site interactions. Procurement at ≥95% purity with documented (E)-stereochemistry ensures that observed biological activity can be attributed to the intended isomer.

PAI-1 Inhibitor Development: Fibrinolytic and Antithrombotic Research

Substituted benzofuran oximes have been specifically claimed in patent literature as inhibitors of plasminogen activator inhibitor-1 (PAI-1), a key regulator of the fibrinolytic system implicated in thrombotic diseases, atherosclerosis, and tumorigenesis [3]. The target compound's structural features—benzofuran core, oxime functionality, and 4-bromophenyl substitution—align with the general pharmacophore described in US20050215626A1. This compound may serve as a screening candidate or scaffold for medicinal chemistry optimization in PAI-1-targeted drug discovery programs.

Anticancer Screening: HeLa and Breast Cancer Cell Line Cytotoxicity Profiling

Class-level evidence demonstrates that benzofuran-derived oxime ethers exhibit cytotoxicity against HeLa cervical cancer cells, with certain derivatives reducing cell viability below 20% of control at concentrations of 100–250 μg/mL [4]. The 7-methoxybenzofuran scaffold is a recurring motif in anticancer benzofuran derivatives [5]. The target compound, with its bromophenyl and oxime substituents, represents a structurally distinct entry within this class suitable for comparative cytotoxicity screening against panels of human cancer cell lines to establish SAR relative to published benzofuran oxime ethers.

Synthetic Intermediate for Focused Compound Library Expansion

The bromine atom at the 4-position of the phenyl ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the oxime group can be further derivatized to oxime ethers or reduced to the corresponding amine . This dual reactivity profile makes the compound valuable as a key intermediate for generating focused libraries of benzofuran-based analogs for SAR exploration across multiple therapeutic targets. The defined (E)-stereochemistry of the oxime provides a consistent starting point for stereochemical diversification studies.

Quote Request

Request a Quote for (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.